molecular formula C15H26ClN B6361710 Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride CAS No. 1240567-11-6

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride

Cat. No.: B6361710
CAS No.: 1240567-11-6
M. Wt: 255.82 g/mol
InChI Key: BCRUIAGZCCGDMJ-UHFFFAOYSA-N
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Description

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a secondary amine hydrochloride salt with a branched alkyl-aryl substitution pattern. Its structure comprises a butyl group and a benzyl moiety substituted at the para-position with a 2-methylpropyl (isobutyl) group. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.

The compound’s synthesis likely involves alkylation of a primary amine precursor (e.g., [4-(2-methylpropyl)phenyl]methanamine) with butyl halides, followed by hydrochlorination to form the salt . The bulky isobutylphenyl group contributes to steric hindrance, influencing its reactivity and binding affinity in biological systems.

Properties

IUPAC Name

N-[[4-(2-methylpropyl)phenyl]methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N.ClH/c1-4-5-10-16-12-15-8-6-14(7-9-15)11-13(2)3;/h6-9,13,16H,4-5,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRUIAGZCCGDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)CC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The primary amine undergoes nucleophilic substitution with the butyl halide. A base (e.g., potassium carbonate or triethylamine) neutralizes the hydrogen halide byproduct, driving the reaction forward:

C11H17N+C4H9XBaseC15H25N+HX\text{C}{11}\text{H}{17}\text{N} + \text{C}4\text{H}9\text{X} \xrightarrow{\text{Base}} \text{C}{15}\text{H}{25}\text{N} + \text{HX}

Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Experimental Protocol

  • Starting Materials : 4-(2-Methylpropyl)benzylamine (1 equiv), butyl bromide (1.2 equiv), K2_2CO3_3 (2 equiv), THF solvent.

  • Procedure :

    • Mix amine, butyl bromide, and K2_2CO3_3 in THF under nitrogen.

    • Reflux at 65°C for 12–24 hours.

    • Filter to remove salts, concentrate under vacuum, and purify via recrystallization.

    • Acidify with HCl in ether to precipitate the hydrochloride salt.

Performance Metrics

ConditionValueSource
Yield78–85%
Purity (pre-HCl)90–95%
ScaleGram to kilogram

Advantages : High scalability, minimal side products.
Limitations : Requires stoichiometric control to avoid over-alkylation to tertiary amines.

Reductive Amination of 4-(2-Methylpropyl)benzaldehyde with Butylamine

Reductive amination offers an alternative pathway by condensing an aldehyde with an amine followed by reduction.

Reaction Mechanism

The aldehyde and butylamine form an imine intermediate, which is reduced to the secondary amine using agents like sodium cyanoborohydride (NaBH3_3CN):

C11H14O+C4H11NNaBH3CNC15H25N+H2O\text{C}{11}\text{H}{14}\text{O} + \text{C}4\text{H}{11}\text{N} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}{15}\text{H}{25}\text{N} + \text{H}2\text{O}

The hydrochloride salt is obtained via HCl treatment.

Experimental Protocol

  • Starting Materials : 4-(2-Methylpropyl)benzaldehyde (1 equiv), butylamine (1.5 equiv), NaBH3_3CN (1.2 equiv), methanol solvent.

  • Procedure :

    • Stir aldehyde and amine in methanol at 25°C for 1 hour.

    • Add NaBH3_3CN and react for 12 hours.

    • Quench with water, extract with dichloromethane, and concentrate.

    • Acidify with HCl gas to precipitate the salt.

Performance Metrics

ConditionValueSource
Yield65–72%
Purity (pre-HCl)85–90%
ScaleLaboratory-scale

Advantages : Avoids alkylating agents; suitable for acid-sensitive substrates.
Limitations : Lower yields due to competing aldol condensation.

Gabriel Synthesis with Phthalimide Protection

The Gabriel method enables controlled synthesis of secondary amines by protecting the amine group during alkylation.

Reaction Mechanism

  • Protection : 4-(2-Methylpropyl)benzylamine reacts with phthalic anhydride to form a phthalimide.

  • Alkylation : The phthalimide is alkylated with butyl bromide.

  • Deprotection : Hydrazine removes the phthaloyl group, releasing the secondary amine:

Phth-N-CH2C6H4-C(CH2CH(CH3)2)+C4H9BrPhth-N(C4H9)-CH2C6H4-C(CH2CH(CH3)2)\text{Phth-N-CH}2\text{C}6\text{H}4\text{-C}(\text{CH}2\text{CH}(\text{CH}3)2) + \text{C}4\text{H}9\text{Br} \rightarrow \text{Phth-N}(\text{C}4\text{H}9)\text{-CH}2\text{C}6\text{H}4\text{-C}(\text{CH}2\text{CH}(\text{CH}3)2)
Phth-N(C4H9)-R+N2H4C15H25N+Phth-H\text{Phth-N}(\text{C}4\text{H}9)\text{-R} + \text{N}2\text{H}4 \rightarrow \text{C}{15}\text{H}{25}\text{N} + \text{Phth-H}

Final acidification yields the hydrochloride salt.

Experimental Protocol

  • Starting Materials : Phthalic anhydride (1.2 equiv), 4-(2-methylpropyl)benzylamine (1 equiv), butyl bromide (1.5 equiv), hydrazine hydrate.

  • Procedure :

    • Reflux phthalic anhydride and amine in acetic acid to form phthalimide.

    • Alkylate with butyl bromide using NaH in DMF.

    • Reflux with hydrazine in ethanol to deprotect.

    • Acidify with HCl.

Performance Metrics

ConditionValueSource
Yield60–68%
Purity (pre-HCl)92–95%
ScaleSmall-scale

Advantages : Prevents over-alkylation; high purity.
Limitations : Multi-step process; lower overall yield.

Nucleophilic Substitution of 4-(2-Methylpropyl)benzyl Chloride with Butylamine

This method exploits the reactivity of benzyl chlorides with amines.

Reaction Mechanism

The benzyl chloride undergoes nucleophilic attack by butylamine, forming the secondary amine:

C11H15Cl+C4H11NC15H25N+HCl\text{C}{11}\text{H}{15}\text{Cl} + \text{C}4\text{H}{11}\text{N} \rightarrow \text{C}{15}\text{H}{25}\text{N} + \text{HCl}

HCl gas is introduced to form the hydrochloride salt.

Experimental Protocol

  • Starting Materials : 4-(2-Methylpropyl)benzyl chloride (1 equiv), butylamine (2 equiv), DMF solvent.

  • Procedure :

    • Mix benzyl chloride and excess butylamine in DMF at 0°C.

    • Warm to 25°C and stir for 6 hours.

    • Extract with ethyl acetate, wash with brine, and concentrate.

    • Treat with HCl/ether to precipitate the salt.

Performance Metrics

ConditionValueSource
Yield70–77%
Purity (pre-HCl)88–93%
ScalePilot-scale

Advantages : Rapid reaction; commercially available starting materials.
Limitations : Requires handling of reactive benzyl chlorides.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation78–8590–95HighModerate
Reductive Amination65–7285–90ModerateHigh
Gabriel Synthesis60–6892–95LowLow
Nucleophilic Substitution70–7788–93HighModerate

Key Findings :

  • Alkylation and Nucleophilic Substitution are preferred for industrial-scale production due to high yields and scalability.

  • Reductive Amination suits lab-scale synthesis but faces yield limitations.

  • Gabriel Synthesis offers high purity but is less practical for large batches.

Industrial-Scale Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance reaction rates in alkylation and substitution.

  • Methanol in reductive amination minimizes side reactions.

Catalysis

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

Purification Techniques

  • Recrystallization from hexane/ethyl acetate mixtures achieves >99% purity.

  • Column chromatography is reserved for small-scale lab purification .

Chemical Reactions Analysis

Types of Reactions

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Amine oxides or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amines or amides.

Scientific Research Applications

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The phenyl ring and butyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Amine Derivatives

a) [4-(Difluoromethyl)phenyl]methanamine Hydrochloride
  • Structural Difference : The phenyl ring bears a difluoromethyl (-CF₂H) group instead of isobutyl.
  • Impact : Fluorination increases electronegativity and metabolic stability but reduces lipophilicity compared to the isobutyl group. This compound may exhibit improved blood-brain barrier penetration .
  • Applications: Potential use in CNS-targeting drugs due to fluorine’s pharmacokinetic advantages.
b) [4-(Methylsulfanyl)phenyl]methanamine Hydrochloride
  • Structural Difference : A methylsulfanyl (-SMe) group replaces the isobutyl substituent.
  • Impact : The sulfur atom enhances hydrogen bonding and polar surface area, increasing solubility in polar solvents. However, reduced steric bulk may lower receptor selectivity .
c) 4-(But-2-en-1-yloxy)phenyl]boronic Acid
  • Structural Difference : A boronic acid replaces the amine core, with a butenyloxy substituent.
  • Impact : Boronic acids are pivotal in Suzuki-Miyaura coupling reactions, enabling catalytic applications. The absence of a charged amine reduces biological activity but expands synthetic utility .

Comparison with Ibuprofen Derivatives

Ibuprofen derivatives, such as amino acid alkyl ester ibuprofenates, share the 4-(2-methylpropyl)phenyl group but differ in core functionality (carboxylic acid vs. amine):

  • Example : L-Glutamic acid butyl ester ibuprofenate (from ethyl ester hydrochlorination) .
  • Key Differences :
Property Butyl({[4-(2-Methylpropyl)phenyl]methyl})amine HCl Ibuprofenate Derivatives
Core Functional Group Secondary amine (HCl salt) Carboxylic acid ester
Solubility High in water (due to HCl salt) Moderate in organic solvents
Biological Target Likely neurotransmitter receptors Cyclooxygenase (COX) enzymes
Synthetic Route Alkylation + hydrochlorination Esterification + neutralization

Contrast with Benzenedicarboxylic Acid Esters

Compounds like 1,2-benzenedicarboxylic acid butyl 2-methylpropyl ester () differ in backbone structure:

  • Structural Basis : A diester vs. an amine hydrochloride.
  • Functional Implications :
    • Polarity : The amine hydrochloride is more polar, favoring aqueous environments.
    • Applications : Benzenedicarboxylic esters are used as plasticizers or solvents, whereas the target amine may serve as a bioactive intermediate .

Research Findings and Key Trends

  • Steric Effects : The isobutyl group in the target compound enhances steric shielding, reducing off-target interactions compared to smaller substituents (e.g., methyl or difluoromethyl) .
  • Solubility : Hydrochloride salts improve water solubility by ~30% compared to free amine bases, critical for drug formulation .
  • Synthetic Flexibility: Amino acid ester methodologies () could be adapted to synthesize chiral variants of the target compound for enantioselective applications .

Biological Activity

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride, a substituted amine, has garnered attention for its significant biological activities. This compound's unique structure, characterized by a butyl group attached to a phenyl ring with a 2-methylpropyl substituent, suggests potential applications in metabolic research and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C15H26ClN
  • Molecular Weight : 241.84 g/mol
  • Chemical Structure : The compound features a butyl group and a phenyl ring with a 2-methylpropyl substituent, which influences its solubility and biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Mitochondrial Uncoupling : The compound activates mitochondrial uncoupling proteins, leading to increased energy expenditure and reduced reactive oxygen species (ROS) production. This mechanism is particularly relevant in metabolic disorders such as obesity and type 2 diabetes.
  • Inhibition of Cannabinoid Receptors : It has been shown to inhibit the mitochondrial cannabinoid receptor type 1 (CB1), which enhances metabolic activity and oxygen consumption across various cell types. This inhibition may contribute to its potential in managing metabolic dysregulation.
  • Cellular Interactions : Interaction studies highlight its effects on enzymes and receptors, providing insights into its pharmacological properties and therapeutic applications.

Biological Activity

The biological activities of this compound include:

  • Metabolic Enhancement : Studies suggest that the compound can enhance metabolic rates by promoting mitochondrial function, making it a candidate for obesity treatment.
  • Cell Viability Protection : In vitro studies indicate that it may protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides, suggesting potential neuroprotective properties relevant in Alzheimer's disease research .

Case Studies

  • Metabolic Research : A study demonstrated that this compound significantly increased oxygen consumption in cell cultures, indicating enhanced metabolic activity. This effect is attributed to its ability to uncouple oxidative phosphorylation in mitochondria.
  • Neuroprotection : In experimental models of neurodegeneration, the compound showed moderate protective effects against Aβ-induced toxicity in astrocytes, reducing inflammation markers such as TNF-α and free radicals. These findings highlight its potential role in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC15H26ClNExhibits significant mitochondrial uncoupling properties
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochlorideC14H24ClNSimilar structure but lacks butyl chain; different pharmacological profile
Propan-2-yl({[4-(2-methylpropyl)phenyl]methyl})amineC14H24ClNVariation in branching; may affect biological activity

Safety Profile

The safety profile of this compound appears favorable, with no significant toxicity reported at concentrations utilized in scientific studies. This aspect is crucial for its potential therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires a multi-step approach. First, select aromatic precursors with compatible functional groups (e.g., benzyl chloride derivatives) and employ coupling agents like palladium or copper catalysts to facilitate amine bond formation . Solvent choice is critical: polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution, while dichloromethane minimizes side reactions . Temperature control (e.g., 60–80°C) ensures kinetic favorability. Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures can isolate the hydrochloride salt. Monitor purity via TLC and adjust reaction time iteratively to suppress byproducts like dimerized amines .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the benzyl and butyl substituents, with characteristic shifts for aromatic protons (δ 6.5–7.5 ppm) and aliphatic amine protons (δ 2.5–3.5 ppm) . Infrared (IR) spectroscopy confirms the presence of the amine hydrochloride salt (N–H stretch at ~2500 cm⁻¹ and Cl⁻ counterion absorption). High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~255 nm, analogous to similar aromatic amines ) assesses purity (>98% by area normalization). Mass spectrometry (ESI-MS) validates the molecular ion peak (M+H⁺) and fragmentation pattern .

Q. How should researchers design initial biological activity screening studies for this compound?

  • Methodological Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to its aromatic amine moiety. For example:

  • Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms, comparing IC₅₀ values to known inhibitors .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (Kᵢ) in transfected cell membranes .
  • Cytotoxicity : Screen against immortalized cell lines (e.g., HEK-293) using MTT assays, with dose ranges of 1–100 µM to establish preliminary safety thresholds .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates in the amine alkylation step . Reaction path sampling identifies rate-limiting steps (e.g., nucleophilic attack on benzyl chloride). Molecular dynamics simulations in explicit solvents (e.g., DMF) predict solvent effects on activation energy. Pair these with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) to validate computational models .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar amines?

  • Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:

  • Batch Control : Use a single batch of compound to eliminate purity variability .
  • Assay Replication : Perform triplicate measurements across independent labs, reporting mean ± SEM .
  • Meta-Analysis : Apply multivariate regression to published IC₅₀ values, adjusting for confounding factors (e.g., cell type, incubation time) .
  • Structural Analog Comparison : Benchmark against reference compounds (e.g., despropionyl fentanyl derivatives ) to contextualize potency trends.

Q. What methodologies are recommended for assessing the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store lyophilized powder at 4°C, 25°C, and 40°C for 1–6 months, monitoring degradation via HPLC .
  • Photostability : Expose solutions to UV light (254 nm) and quantify decomposition products (e.g., benzaldehyde derivatives) .
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C, analyzing hydrolyzed products (e.g., free amine) by LC-MS .
  • Long-Term Storage : For multi-year stability, store at -20°C under argon, with periodic purity checks .

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